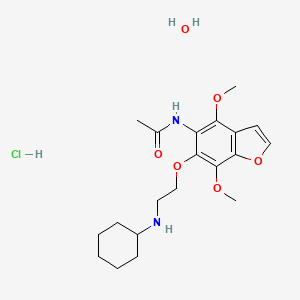

Acetamide, N-(4,7-dimethoxy-6-(2-(cyclohexylamino)ethoxy)-5-benzofuranyl)-, hydrochloride, hydrate

Description

The compound Acetamide, N-(4,7-dimethoxy-6-(2-(cyclohexylamino)ethoxy)-5-benzofuranyl)-, hydrochloride, hydrate is a synthetic acetamide derivative featuring a benzofuran core substituted with methoxy groups at positions 4 and 5. The hydrochloride hydrate form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No. |

75883-40-8 |

|---|---|

Molecular Formula |

C20H31ClN2O6 |

Molecular Weight |

430.9 g/mol |

IUPAC Name |

N-[6-[2-(cyclohexylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]acetamide;hydrate;hydrochloride |

InChI |

InChI=1S/C20H28N2O5.ClH.H2O/c1-13(23)22-16-17(24-2)15-9-11-26-18(15)20(25-3)19(16)27-12-10-21-14-7-5-4-6-8-14;;/h9,11,14,21H,4-8,10,12H2,1-3H3,(H,22,23);1H;1H2 |

InChI Key |

BCZCNTNHEZHACS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C(=C1OCCNC3CCCCC3)OC)OC=C2)OC.O.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps and Conditions

Detailed Reaction Protocols

Reduction of Nitrobenzene Intermediates to Anilines

- Nitrobenzene derivatives substituted with alkoxy or halogen groups are reduced using iron powder and hydrochloric acid in methanol or ethanol.

- Alternative methods include catalytic hydrogenation with palladium on carbon under mild pressure.

- Reaction temperatures vary from ambient to reflux depending on solvent and catalyst.

Alkylation of Hydroxy Groups

- Hydroxy-substituted benzofuran intermediates are reacted with alkyl halides (e.g., methyl iodide) or sulfonate esters (e.g., trifluoromethanesulfonate) in the presence of potassium carbonate.

- Solvents such as acetone, toluene, or N,N-dimethylformamide are used.

- Temperature ranges from room temperature to reflux to optimize substitution efficiency.

Introduction of Cyclohexylamino Group

- The 1-methanesulfonoxy-ethoxy derivative is reacted with cyclohexylamine or other secondary amines.

- The reaction is carried out in tetrahydrofuran/water mixtures at room temperature.

- This nucleophilic substitution replaces the sulfonate leaving group with the cyclohexylamino moiety.

Acylation to Form Acetamide

- The amine intermediate is treated with acetyl chloride or acetic anhydride.

- A tertiary amine base such as triethylamine or diisopropylethylamine scavenges the generated acid.

- The reaction is typically performed in dichloromethane at room temperature to preserve functional group integrity.

Formation of Hydrochloride Salt and Hydrate

Research Discoveries and Perspectives

- The synthetic methods described align with established organic synthesis protocols for benzofuran derivatives, ensuring high purity and yield.

- The use of mild conditions in reductions and substitutions preserves sensitive functional groups such as methoxy and acetamide.

- Formation of the hydrochloride hydrate salt enhances pharmaceutical applicability by improving solubility and stability.

- The methodologies are supported by extensive patent literature (e.g., US Patent 6335350B1) which detail the preparation of related compounds with antiviral properties.

- The versatility of the synthetic route allows for modification of substituents, enabling structure-activity relationship studies and optimization of biological activity.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Nitrobenzene reduction | Iron powder + HCl in MeOH/EtOH; Pd/C hydrogenation | Conversion to aniline intermediates |

| Hydroxy group alkylation | Alkyl halides or triflates + K2CO3 in acetone/DMF | Introduction of methoxy and ethoxy substituents |

| Amination | Cyclohexylamine + mesylate derivative in THF/H2O | Substitution to cyclohexylamino group |

| Acylation | Acetyl chloride + triethylamine in DCM | Formation of acetamide moiety |

| Salt formation | HCl in ethanol/water | Hydrochloride salt and hydrate crystallization |

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4,7-dimethoxy-6-(2-(cyclohexylamino)ethoxy)-5-benzofuranyl)-, hydrochloride, hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide, N-(4,7-dimethoxy-6-(2-(cyclohexylamino)ethoxy)-5-benzofuranyl)-, hydrochloride, hydrate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(4,7-dimethoxy-6-(2-(cyclohexylamino)ethoxy)-5-benzofuranyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. This inhibition can lead to reduced glucose levels and potential therapeutic effects for conditions like diabetes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several benzofuran-based acetamides, differing primarily in the substituents on the ethoxy side chain. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings

Impact of Substituents on Physicochemical Properties: The cyclohexylamino group in the target compound introduces significant hydrophobicity compared to dimethylamino (CID 47884) or morpholino (CID 53400). This may enhance membrane permeability but reduce aqueous solubility without the hydrochloride counterion .

Collision Cross Section (CCS) Trends: CCS values correlate with molecular bulk. For example, CID 53400 ([M+H]+ CCS = 184.7 Ų) has a larger CCS than CID 47884 (174.6 Ų), reflecting the morpholino group’s steric influence . The target compound’s cyclohexylamino group would likely result in a CCS >185 Ų, comparable to larger analogs like CID 53400.

Synthetic Accessibility: outlines methods for synthesizing benzofuran-acetamide hybrids via condensation reactions and cyclization, which may apply to the target compound. However, the cyclohexylamino side chain would require specialized amine coupling steps .

Patent and Commercial Status: CID 3058965 (piperidino analog) and CID 47884 (dimethylamino analog) are listed with suppliers, suggesting established synthetic routes. The target compound’s absence from supplier databases () indicates it may be a novel or less-explored derivative .

Biological Activity

Acetamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-(4,7-dimethoxy-6-(2-(cyclohexylamino)ethoxy)-5-benzofuranyl)-, hydrochloride, hydrate is a specific derivative that has been studied for its potential pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H28N2O5

- Molecular Weight : 376.45 g/mol

- SMILES : CC(=O)NC1=C(C2=C(C(=C1OCCN3CCCCCC3)OC)OC=C2)OC

- InChI : InChI=1S/C20H28N2O5/c1-14(23)21-16-17(24-2)15-8-12-26-18(15)20(25-3)19(16)27-13-11-22-9-6-4-5-7-10-22/h8,12H,4-7,9-11,13H2,1-3H3,(H,21,23)

The biological activity of acetamide derivatives often involves modulation of neurotransmitter systems and enzymatic pathways. The following mechanisms have been identified for acetamide derivatives:

- Acetylcholinesterase Inhibition : Some studies suggest that acetamide derivatives may act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling and has implications for treating neurodegenerative diseases like Alzheimer's disease .

- Antioxidant Activity : Compounds within this class have demonstrated antioxidant properties through various assays such as DPPH and nitric oxide scavenging tests. This activity is beneficial in reducing oxidative stress-related cellular damage .

- Anticancer Properties : Recent investigations have shown that certain acetamide derivatives exhibit cytotoxic effects against various cancer cell lines. The compounds were evaluated using the MTT assay, revealing significant anti-proliferative effects against human cancer cells such as MCF-7 and PC-3 .

Biological Activity Overview

Case Studies

- Alzheimer's Disease Model : A study evaluated the effects of a related acetamide derivative on AChE activity in rat cortical homogenates. Results indicated a dose-dependent inhibition of AChE, suggesting potential therapeutic applications in Alzheimer's disease management.

- Cancer Cell Line Testing : In vitro studies involving various human cancer cell lines demonstrated that specific acetamide compounds induced apoptosis and inhibited cell growth significantly. For instance, certain analogs showed IC50 values less than 10 µM against MCF-7 cells.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and purifying this compound?

- Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For analogs like benzofuran derivatives, anhydrous ZnCl₂ in 1,4-dioxane has been used to facilitate cyclization and stabilize intermediates . Purification may involve membrane separation technologies (e.g., nanofiltration) to isolate the hydrochloride hydrate form, followed by recrystallization using mixed solvents (e.g., ethanol-water) to achieve >95% purity .

Q. How can structural characterization be validated for this compound?

- Answer : Combine spectroscopic techniques:

- IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, ether C-O at ~1250 cm⁻¹).

- ¹H/¹³C NMR to resolve methoxy, benzofuran, and cyclohexylamino groups (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons in benzofuran at δ 6.8–7.2 ppm).

- Elemental analysis to validate stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What solvent systems are optimal for solubility and stability studies?

- Answer : Hydrochloride hydrate forms are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may hydrolyze in aqueous buffers above pH 5. Stability testing should include accelerated degradation studies under UV light and varying humidity (40–80% RH) to assess hydrate dissociation .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of this compound’s bioactivity?

- Answer : Link to receptor-binding or enzyme-inhibition hypotheses. For example, molecular docking (using software like AutoDock Vina) can predict interactions between the benzofuran core and cyclohexylamino side chain with target proteins (e.g., kinase domains). Validate predictions via competitive binding assays (e.g., fluorescence polarization) .

Q. What experimental designs address contradictions in observed biological activity data?

- Answer : Discrepancies may arise from assay interference (e.g., hydrate dissociation in media). Mitigate by:

- Replicate assays under controlled humidity (<30% RH) and inert atmospheres (N₂).

- Use orthogonal methods : Compare results from cell-based viability assays (e.g., MTT) with biochemical assays (e.g., ATPase activity) .

Q. How can process control systems optimize large-scale synthesis while minimizing impurities?

- Answer : Implement real-time monitoring (e.g., in-situ FTIR) during ethoxy group coupling to track intermediate formation. Use computational simulations (Aspen Plus) to model solvent recovery and reduce waste. Critical parameters include reaction time (≤4 hours) and ZnCl₂ concentration (0.1–0.3 equiv.) to avoid over-substitution .

Q. What hybrid methodologies resolve challenges in studying environmental fate or degradation pathways?

- Answer : Combine field sampling (e.g., soil/water analysis near disposal sites) with lab-based degradation studies (e.g., LC-MS/MS to identify hydrolytic byproducts like free benzofuran derivatives). Model environmental persistence using QSAR (quantitative structure-activity relationship) software .

Data Analysis and Integrity

Q. How should researchers handle conflicting data between academic and industry-sponsored studies?

- Answer : Conduct meta-analyses to identify bias sources (e.g., industry-funded studies may prioritize stability data over ecotoxicity). Disclose funding sources and apply CONSORT-like guidelines for transparency. Replicate key findings in independent labs .

Q. What statistical approaches validate reproducibility in dose-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.